AdapaleneGlucuronide

Molecular Dynamics Membrane Permeability Retinoid Metabolism

Procure authenticated Adapalene Glucuronide (CAS 359699-07-3) as your reference standard for bioanalytical method validation and impurity profiling. Unlike the lipophilic parent drug adapalene, this acyl glucuronide metabolite exhibits rapid aqueous acyl migration generating positional isomers, demanding a well-characterized standard for accurate HPLC-NMR or LC-MS/MS quantification. Its distinct membrane transfer energetics (-3.73 kBT, energy barrier 5.01 kBT) make it essential for pharmacokinetic modeling, in vitro permeability assays, and stability studies—where structurally related analogs cannot substitute. Ideal for retinoid prodrug research.

Molecular Formula C34H36O9
Molecular Weight 588.6 g/mol
Cat. No. B15352989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdapaleneGlucuronide
Molecular FormulaC34H36O9
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C34H36O9/c1-41-26-7-6-23(13-25(26)34-14-17-8-18(15-34)10-19(9-17)16-34)21-2-3-22-12-24(5-4-20(22)11-21)32(40)43-33-29(37)27(35)28(36)30(42-33)31(38)39/h2-7,11-13,17-19,27-30,33,35-37H,8-10,14-16H2,1H3,(H,38,39)/t17?,18?,19?,27-,28-,29+,30-,33-,34?/m0/s1
InChIKeyNKYIWGAVRVADDS-UXONJOICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adapalene Glucuronide for Metabolite Identification and Pharmacokinetic Studies


Adapalene Glucuronide (CAS 359699-07-3, molecular formula C34H36O9, molecular weight 588.6 g/mol) is the primary acyl glucuronide metabolite of adapalene, a third-generation topical retinoid used for acne vulgaris treatment [1]. It is formed via conjugation of adapalene with glucuronic acid, resulting in a more water-soluble metabolite that facilitates elimination from the body [2]. Approximately 25% of adapalene undergoes glucuronidation, with the remainder excreted as unchanged parent drug [1].

Why Adapalene Glucuronide Cannot Be Substituted by Adapalene or Other Retinoid Glucuronides


Adapalene glucuronide exhibits unique physicochemical and biological behaviors that prevent simple substitution by the parent drug adapalene or other retinoid glucuronides. Unlike adapalene, which is highly lipophilic and membrane-permeable, the glucuronide conjugate demonstrates distinct membrane interaction kinetics and aqueous stability profiles critical for accurate bioanalytical quantification [1]. Furthermore, adapalene glucuronide undergoes rapid acyl migration in aqueous solution, generating positional isomers that require specialized HPLC-NMR characterization, a behavior not shared by all retinoid glucuronides [2]. These properties mandate the use of authenticated adapalene glucuronide reference material for method validation, impurity profiling, and pharmacokinetic modeling rather than relying on structurally related analogs.

Quantitative Differentiation of Adapalene Glucuronide from Adapalene and Related Retinoids


Membrane Transfer Energy and Barrier Height for Adapalene Glucuronide vs. Adapalene

All-atom molecular dynamics simulations in a DOPC:DOPG (7:3) lipid bilayer model demonstrate that adapalene glucuronide (carboxylic-glucuronide metabolite) exhibits a substantially lower membrane transfer energy (-3.73 kBT) and energy barrier (5.01 kBT) compared to the parent adapalene molecule, which displays a transfer energy of 18.76 kBT and an energy barrier of 26.13 kBT [1].

Molecular Dynamics Membrane Permeability Retinoid Metabolism

Acyl Migration and Isomer Formation Requiring HPLC-NMR for Characterization

Purified adapalene glucuronide (CD271G) undergoes rapid acyl migration in aqueous solution, leading to the formation of positional isomers (2'- and 3'-CD271G). This instability necessitates the use of HPLC-NMR coupling for unambiguous characterization, a requirement not uniformly applicable to all retinoid glucuronides [1].

Acyl Glucuronide Stability HPLC-NMR Metabolite Characterization

Prodrug Potential of Adapalene Glucuronide Following Subcutaneous Administration

In a mouse pharmacokinetic study, a single subcutaneous injection of adapalene glucuronide subfraction CD271GB at a dosage of 30 mg/kg resulted in considerable uptake and metabolism back to the parent drug CD271 (adapalene), indicating that the glucuronide conjugate can serve as a prodrug [1].

Prodrug Pharmacokinetics Retinoid Delivery

Chemical Stability and Impurity Profile Differentiation

Adapalene acyl glucuronide is observed in stability studies and in vitro metabolism experiments, where its presence influences the overall impurity profile of adapalene formulations. Its formation can indicate conjugation reactions or degradation pathways under stress conditions [1].

Impurity Profiling Stability Indicating Methods Quality Control

Comparative Membrane Transfer Energetics of Adapalene Glucuronide vs. Other Retinoid Metabolites

In the same molecular dynamics simulation system, adapalene glucuronide (carboxylic-glucuronide) exhibits a transfer energy of -3.73 kBT and an energy barrier of 5.01 kBT, whereas the phenolic hydroxyl-glucuronide metabolite of another retinoid shows a transfer energy of -2.02 kBT and an energy barrier of 7.40 kBT [1].

Comparative Biophysics Retinoid Glucuronides Membrane Interaction

Optimal Application Scenarios for Adapalene Glucuronide in Research and Industrial Settings


Metabolite Identification and Quantification in Pharmacokinetic Studies

Adapalene glucuronide serves as an essential reference standard for identifying and quantifying this major metabolite in biological samples (plasma, urine, tissue) during adapalene pharmacokinetic studies. Its unique membrane transfer energetics (-3.73 kBT, energy barrier 5.01 kBT) and acyl migration properties necessitate the use of an authenticated standard for accurate LC-MS/MS or HPLC-UV method development [1].

Analytical Method Development and Validation for Impurity Profiling

In pharmaceutical quality control, adapalene glucuronide is a critical impurity marker. Its presence in stability studies and in vitro metabolism experiments requires robust analytical methods (HPLC, LC-MS, NMR) for detection and quantification [2]. Procuring a well-characterized reference material is essential for establishing system suitability, linearity, accuracy, and precision parameters in validated analytical procedures.

Preclinical Investigation of Retinoid Prodrug Strategies

Given its demonstrated prodrug potential in mice following subcutaneous administration (30 mg/kg) [3], adapalene glucuronide is a valuable tool compound for researching alternative retinoid delivery systems. It can be used in in vitro and in vivo models to study glucuronide-mediated drug activation, tissue-specific conversion to the parent drug, and the impact of acyl migration on pharmacological activity.

Comparative Biophysical Studies of Retinoid-Membrane Interactions

Adapalene glucuronide's distinct membrane transfer energy (-3.73 kBT) and energy barrier (5.01 kBT) compared to adapalene (18.76 kBT, 26.13 kBT) and other retinoid glucuronides [1] make it a key compound for molecular dynamics simulations and in vitro permeability assays. Researchers investigating structure-activity relationships in retinoid transport and metabolism can utilize this compound to probe how glucuronidation alters membrane interaction profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AdapaleneGlucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.